molecular formula C28H38O7 B8261535 Macrocarpal N

Macrocarpal N

Cat. No. B8261535
M. Wt: 486.6 g/mol
InChI Key: KGPNGYABEKLGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrocarpal N is a useful research compound. Its molecular formula is C28H38O7 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Macrocarpal N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Macrocarpal N including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

Macrocarpal N is being studied for its potential in targeted drug delivery systems, specifically targeting macrophages. This application is significant because macrophages can serve as Trojan horses for delivering drugs to specific sites, such as infection sites. Nanocarriers, including microspheres, microparticles, liposomes, nanoparticles, and carbon nanotubes, are employed for this purpose. They can cross membrane barriers and release drug cargo at targeted sites, improving therapeutic efficacy, extending the duration of action, reducing the therapeutic dose, and minimizing adverse effects. However, the identification of specific receptors for macrophage targeting and the mitigation of potential nanocarrier toxicity are areas that require further research (Jain, Mishra, & Mehra, 2013).

Alveolar Macrophage Targeting

Alveolar macrophages play a crucial role in combating lung diseases such as tuberculosis, pneumonia, and aspergillosis. Macrocarpal N is being explored in the development of micro- and nanotechnology-based drug delivery systems to target alveolar macrophages. This approach aims to enhance the treatment of intracellular infections, cancer, and lung inflammation. The engineering of nanoparticles and micron-sized particles, considering factors like particle size, surface charge, and geometry, is pivotal. The use of nanocarriers like liposomes and polymeric nanoparticles for targeting macrophages is promising, but further research is required to identify more target-specific receptors and address the potential toxicity of prolonged nanocarrier residence in the lung (Lee, Loo, Traini, & Young, 2015).

Sialic Acid and Nanocarrier Engineering

The use of sialic acid (SA) and its derivatives is being investigated to enhance the stealth properties of carriers and improve their effectiveness as targeting moieties. This approach is crucial for nanocarrier engineering, aiming to achieve targeted or stealth nanosystems. SA-based strategies in nanocarrier engineering represent a stimulating challenge in drug delivery and drug targeting. The application of SA or its derivatives in modifying the surface carriers has shown potential in achieving targeted or stealth nanosystems. This approach has shown advantages such as cancer inhibition and viral and inflammation recognition but also poses challenges, including multi-target side effects. Further investigations are necessary to optimize this strategy (Bondioli, Ruozi, Belletti, Forni, Vandelli, & Tosi, 2011).

properties

IUPAC Name

5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPNGYABEKLGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Macrocarpal N

CAS RN

172617-99-1
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 - 147 °C
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.